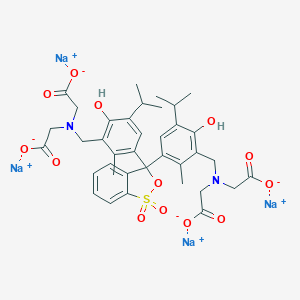
N-Desmethyl Topotecan
Übersicht
Beschreibung
N-Desmethyl Topotecan is a metabolite of Topotecan, a chemotherapeutic agent used primarily in the treatment of ovarian cancer, small cell lung cancer, and cervical cancer . Topotecan is a semi-synthetic derivative of camptothecin, a natural alkaloid obtained from the Camptotheca acuminata tree . This compound retains the core structure of Topotecan but lacks a methyl group, which can influence its pharmacological properties and interactions.
Wissenschaftliche Forschungsanwendungen
N-Desmethyl Topotecan has several scientific research applications:
Wirkmechanismus
Target of Action
N-Desmethyl Topotecan, a metabolite of Topotecan , primarily targets DNA topoisomerases, type I . DNA topoisomerases are enzymes in the cell nucleus that regulate DNA topology (3-dimensional conformation) and facilitate nuclear processes such as DNA replication, recombination, and repair .
Biochemical Pathways
The biochemical pathway affected by this compound involves the DNA replication process . By inhibiting topoisomerase I, it prevents the religation of the cleaved DNA strand, leading to the accumulation of cleavable complexes and single-strand DNA breaks . This disruption in the DNA replication process can lead to cell death, particularly in rapidly dividing cells such as cancer cells.
Pharmacokinetics
Topotecan, the parent compound of this compound, undergoes a reversible, pH-dependent hydrolysis of the active lactone ring to yield a relatively inactive hydroxy acid in plasma . It is metabolized in the liver to this compound . The excretion of this compound occurs through urine (51% for IV administration; 20% for oral administration) and feces (18% for IV administration; 33% for oral administration) .
Result of Action
The result of this compound’s action is the disruption of DNA replication, leading to the accumulation of single-strand DNA breaks. This can lead to cell death, particularly in rapidly dividing cells such as cancer cells. This makes this compound effective as an antineoplastic agent, used in the treatment of various cancers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the hydrolysis of the active lactone ring of Topotecan . Additionally, factors such as the patient’s liver function can influence the metabolism of Topotecan to this compound
Biochemische Analyse
Biochemical Properties
N-Desmethyl Topotecan interacts with DNA topoisomerases, enzymes that regulate DNA topology and facilitate nuclear processes such as DNA replication, recombination, and repair . It binds to the topoisomerase I-DNA complex and prevents the re-ligation of the DNA strand, thereby stabilizing the complex . This process interferes with the replication machinery, leading to DNA damage and cell death .
Cellular Effects
This compound exerts its effects on various types of cells, primarily cancer cells. It influences cell function by inducing DNA damage, which can lead to cell cycle arrest and apoptosis . It can also impact cell signaling pathways and gene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Desmethyl Topotecan can be synthesized through the demethylation of Topotecan. This process typically involves the use of specific reagents and conditions to selectively remove the methyl group from the nitrogen atom in the Topotecan molecule . High-performance liquid chromatography (HPLC) is often employed to isolate and purify the compound .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis and purification processes. These methods are designed to ensure high yield and purity of the compound. The use of advanced chromatographic techniques and stringent quality control measures are essential to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
N-Desmethyl Topotecan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other derivatives with altered pharmacological properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce hydroxylated derivatives, while reduction can yield demethylated analogs with different pharmacokinetic profiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Desmethyl Topotecan is similar to other camptothecin derivatives, including:
Topotecan: The parent compound, used in cancer therapy.
Irinotecan: Another camptothecin derivative used in the treatment of colorectal cancer.
9-Aminocamptothecin: An investigational agent with potential anticancer activity.
9-Nitrocamptothecin: Another investigational camptothecin analog.
Uniqueness
This compound is unique due to its specific structural modification (demethylation) and its role as a metabolite of Topotecan. This structural difference can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for studying the metabolism and action of Topotecan .
Eigenschaften
IUPAC Name |
(19S)-19-ethyl-7,19-dihydroxy-8-(methylaminomethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-3-22(29)15-7-17-19-11(9-25(17)20(27)14(15)10-30-21(22)28)6-12-13(8-23-2)18(26)5-4-16(12)24-19/h4-7,23,26,29H,3,8-10H2,1-2H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUJOGCYOWLZFL-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CNC)O)N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CNC)O)N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433015 | |
| Record name | N-Desmethyl Topotecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190710-79-3 | |
| Record name | N-Desmethyl topotecan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190710793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Desmethyl Topotecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESMETHYL TOPOTECAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H911D604G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



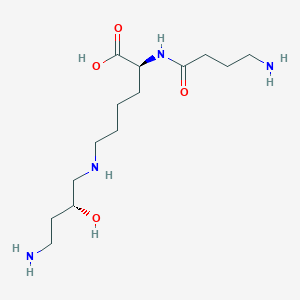
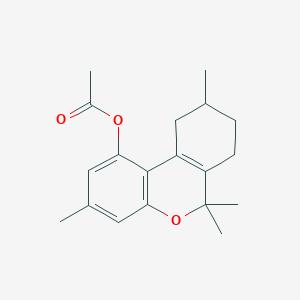

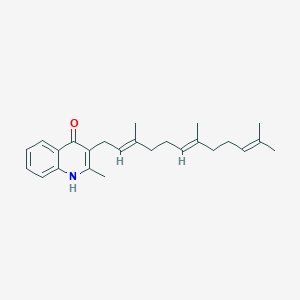

![Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B27255.png)

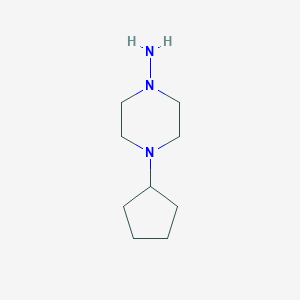
![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B27262.png)
![3,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B27266.png)


